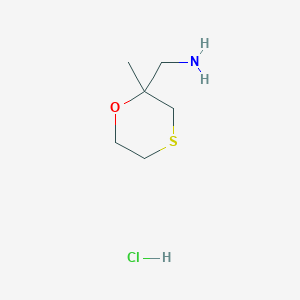![molecular formula C11H19NO2 B13548475 Ethyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate](/img/structure/B13548475.png)
Ethyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate is a chemical compound that belongs to the family of tropane alkaloids. This compound features a bicyclic structure with a nitrogen atom, making it a significant scaffold in medicinal chemistry and drug discovery. The 8-azabicyclo[3.2.1]octane core is known for its presence in various biologically active molecules, including those with pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method starts with the preparation of an acyclic starting material that contains all the required stereochemical information. This is followed by a stereocontrolled formation of the bicyclic scaffold .
Another approach involves the desymmetrization of achiral tropinone derivatives. This method achieves stereochemical control directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include catalytic hydrogenation, enantioselective synthesis, and other advanced organic synthesis techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate has several scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: It is used in the study of biological pathways and mechanisms involving tropane alkaloids.
Medicine: It has potential therapeutic applications due to its presence in pharmacologically active compounds.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of ethyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound may act on neurotransmitter receptors, enzymes, or other proteins, modulating their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tropine: A similar compound with a slightly different structure, known for its presence in tropane alkaloids.
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol: Another related compound with a methyl group at the 8-position.
Uniqueness
Ethyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate is unique due to its specific ester functional group, which can influence its reactivity and biological activity. This compound’s structure allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C11H19NO2 |
|---|---|
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
ethyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate |
InChI |
InChI=1S/C11H19NO2/c1-2-14-11(13)7-8-5-9-3-4-10(6-8)12-9/h8-10,12H,2-7H2,1H3 |
InChI-Schlüssel |
WBPDGYFKQCISJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1CC2CCC(C1)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


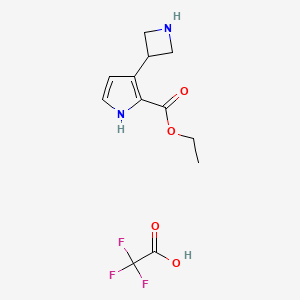

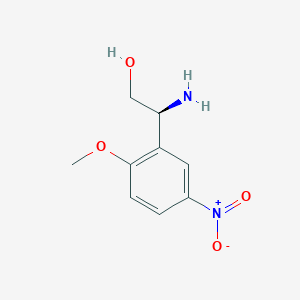

methyl}-N-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B13548428.png)
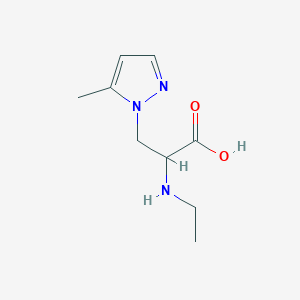
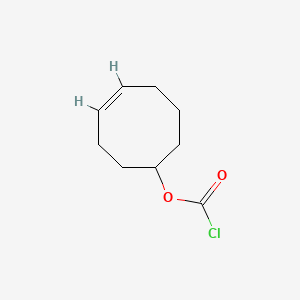

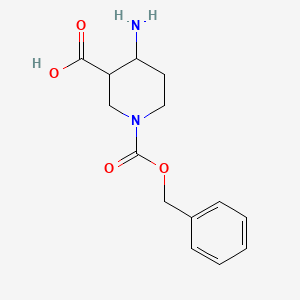
methyl}-N-[4-(pentafluoro-lambda6-sulfanyl)phenyl]prop-2-enamide](/img/structure/B13548457.png)
![4-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13548469.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyheptanoic acid](/img/structure/B13548472.png)

